[(1-Methyl-1H-pyrrol-2-yl)methyl](prop-2-en-1-yl)amine hydrochloride
CAS No.: 1050075-95-0
Cat. No.: VC8043649
Molecular Formula: C9H15ClN2
Molecular Weight: 186.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1050075-95-0 |
|---|---|
| Molecular Formula | C9H15ClN2 |
| Molecular Weight | 186.68 g/mol |
| IUPAC Name | N-[(1-methylpyrrol-2-yl)methyl]prop-2-en-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H14N2.ClH/c1-3-6-10-8-9-5-4-7-11(9)2;/h3-5,7,10H,1,6,8H2,2H3;1H |
| Standard InChI Key | VECLRVCDLDDVGR-UHFFFAOYSA-N |
| SMILES | CN1C=CC=C1CNCC=C.Cl |
| Canonical SMILES | CN1C=CC=C1CNCC=C.Cl |
Introduction
The compound “(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride” is a synthetic organic molecule with potential applications in medicinal chemistry and organic synthesis. Its structure incorporates a pyrrole ring, a key scaffold in many biologically active molecules, and a prop-2-en-1-yl (allyl) group, which can enhance reactivity and binding interactions.
Structural Features
The compound consists of:
-
A pyrrole ring substituted at the 2-position with a methyl group.
-
A methylamine group attached to the pyrrole ring via a methylene bridge.
-
An allyl group attached to the nitrogen atom of the amine.
This combination of functional groups allows for diverse reactivity, including hydrogen bonding and π-interactions, which are significant in drug-receptor binding.
Synthesis
The compound can be synthesized through the following steps:
-
Formation of the pyrrole precursor: Substitution reactions on pyrrole derivatives to introduce the methyl group at the 2-position.
-
Attachment of the allyl group: Nucleophilic substitution using allyl halides.
-
Conversion to hydrochloride salt: Reaction with hydrochloric acid to improve solubility.
Medicinal Chemistry
Pyrrole derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The allyl group can enhance lipophilicity and binding affinity in biological systems.
Organic Synthesis
The compound serves as an intermediate in synthesizing more complex molecules due to its reactive amine and allyl functionalities.
Analytical Data
| Technique | Observation |
|---|---|
| NMR Spectroscopy | Signals corresponding to pyrrole hydrogens, methylamine, and allyl protons. |
| Mass Spectrometry | Molecular ion peak at ~188 m/z (base structure). |
| IR Spectroscopy | Peaks for N-H stretching (~3300 cm⁻¹) and C=C stretching (~1640 cm⁻¹). |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume